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Abstract

3-Phenoxypropane-1,2-diol (CAS No: 538-43-2), a key organic intermediate and reference
standard, holds significant relevance in the pharmaceutical sciences, particularly in the
synthesis of B-adrenergic blocking agents and as a characterized impurity in drug products. A
comprehensive understanding of its physicochemical properties is paramount for researchers,
scientists, and drug development professionals to ensure its effective application in synthesis,
formulation, and analytical methodology. This guide provides a detailed examination of the core
physicochemical characteristics of 3-phenoxypropane-1,2-diol, outlines authoritative
experimental protocols for their determination, and discusses the implications of these
properties on pharmaceutical development. By synthesizing technical data with field-proven
insights, this document serves as an essential resource for professionals engaged in drug
discovery and development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent
physicochemical analysis. 3-Phenoxypropane-1,2-diol is an aromatic ether derivative of
glycerol.
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Nomenclature and Identification

The compound is systematically named 3-phenoxypropane-1,2-diol. It is also known by several
synonyms, reflecting its common use and chemical lineage.[1] Key identifiers are summarized
in Table 1 for rapid reference.

Table 1: Chemical Identifiers for 3-Phenoxypropane-1,2-diol

Identifier Value Source(s)
CAS Number 538-43-2 [2]1[3][4]
Molecular Formula CoH1203 [2][3][4]
Molecular Weight 168.19 g/mol [2][3]1[4]
IUPAC Name 3-phenoxypropane-1,2-diol

Phenylglyceryl ether,
Synonyms Antodyne, Glycerol o- [1]
monophenyl ether

FNQIYTUXOKTMDM-
InChl Key
UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)0CC(CO)O

Molecular Structure and Functional Groups

The structure of 3-phenoxypropane-1,2-diol features three key functional groups that dictate its
chemical behavior and physical properties: a phenyl ring, an ether linkage, and a vicinal diol
(glycol) moiety. The presence of two hydroxyl groups and an ether oxygen allows for significant
hydrogen bonding, which profoundly influences properties like boiling point and solubility.

Caption: Chemical structure of 3-phenoxypropane-1,2-diol with key functional groups
highlighted.

Core Physicochemical Properties
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The interplay of the molecule's functional groups gives rise to its unique set of physicochemical
properties. These properties are critical predictors of its behavior in both chemical reactions
and biological systems. A summary of these quantitative characteristics is provided in Table 2.

Table 2: Summary of Key Physicochemical Properties of 3-Phenoxypropane-1,2-diol
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Significance in

Property Value Source(s)
Drug Development
) ) Affects handling,
White to off-white ] )
Appearance ) ) formulation, and purity  [2][5][6]
crystalline solid
assessment
Indicator of purity;
_ _ relevant for
Melting Point 54 -57 °C ) [2][6]
manufacturing
processes
Defines physical state
Boiling Point 315 °C (at 760 mmHg) and purification 2114116171
conditions (distillation)
) ) Crucial for
Very slightly soluble in )
B ) formulation,
Solubility water; soluble in _ _ [2]
dissolution rate, and
alcohol ] o
bioavailability
Important for
Density 1.225 g/cm3 formulation and [2][6]
process engineering
Indicates acidity of
hydroxyl groups;
pKa (predicted) 13.61 + 0.20 .y Y g. p ] [2][6]
influences ionization
state
Measures lipophilicity;
predicts membrane
logP (o/w) 0.7 [4]

permeability and
ADME

Vapor Pressure

0.00019 mmHg at
25°C

Relates to volatility
and stability during

storage

[2]

Melting and Boiling Point Analysis
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The melting point of 54-57 °C is characteristic of a low-molecular-weight organic solid and
serves as a reliable indicator of purity; impurities typically depress and broaden this range. The
high boiling point of 315 °C is a direct consequence of the molecule's ability to form strong
intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy
to transition into the vapor phase.[2][4][7]

Solubility Profile

3-Phenoxypropane-1,2-diol is described as very slightly soluble in water but soluble in alcohols.
[2] This dual character arises from the hydrophobic nature of the phenyl ring and the
hydrophilic nature of the diol moiety. The glycol group can engage in hydrogen bonding with
water, but the large, nonpolar phenyl group limits overall agueous solubility. This amphiphilic
nature is critical for its behavior in biological systems and for designing appropriate solvent
systems for synthesis and formulation.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an
immiscible lipid (n-octanol) and aqueous phase. With a logP value of approximately 0.7, 3-
phenoxypropane-1,2-diol is predominantly hydrophilic.[4] This value suggests that while it has
some capacity to cross lipid membranes, it will favor partitioning into agueous environments. In
drug development, a logP in this range often correlates with good absorption and distribution
characteristics.[8]

Acidity (pKa)

The predicted pKa of 13.61 is attributed to the hydroxyl protons.[2][6] This value indicates that
the molecule is a very weak acid, similar to other alcohols. At physiological pH (~7.4), the
hydroxyl groups will be fully protonated and neutral. This is a critical consideration, as the
ionization state of a molecule dramatically affects its solubility, permeability, and interaction with
biological targets.[8]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The
key spectral features for 3-phenoxypropane-1,2-diol are consistent with its constituent
functional groups.
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'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons of the phenyl ring (typically in the & 6.8-7.3 ppm region), signals for the
diastereotopic protons of the -CHz-O- group, a multiplet for the -CH(OH)- proton, and signals
for the protons of the primary alcohol (-CH20H) and the two hydroxyl groups. The proximity
of the ether oxygen deshields adjacent protons, causing a downfield shift.[9]

13C NMR Spectroscopy: The carbon spectrum will display signals for the aromatic carbons,
with the carbon attached to the ether oxygen appearing further downfield. The two carbons
of the diol and the methylene carbon of the ether linkage will appear in the aliphatic region
(typically & 60-80 ppm).[9][10]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption
band in the 3200-3500 cm~1 region, indicative of O-H stretching from the hydrogen-bonded
diol group.[11] A strong absorption corresponding to the C-O-C asymmetric stretch of the aryl
ether is expected around 1200-1300 cm~2.[9][12]

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M*) at m/z
= 168 should be observable. Common fragmentation patterns would involve cleavage of the
C-C bond adjacent to the oxygen atoms and loss of water from the diol.[13] The
fragmentation will also likely involve the phenoxy group, leading to characteristic ions such
as the phenoxy radical (m/z = 93) or the phenol cation (m/z = 94).[7]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties
must follow standardized, validated protocols.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.
[14]

o Sample Preparation: A small amount of finely powdered, dry 3-phenoxypropane-1,2-diol is
packed into a capillary tube to a height of 1-2 mm.

o Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus
alongside a thermometer.
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Heating: The apparatus is heated rapidly to about 15-20 °C below the expected melting point
(approx. 55 °C).

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal
equilibrium.

Data Recording: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded. The
melting point is reported as the range Ti - Ta.

Equilibrium Solubility Determination (Shake-Flask
Method)

The shake-flask method is considered the "gold standard"” for determining equilibrium solubility

and is referenced by regulatory bodies like the USP.[15][16]

Caption: Workflow for the Shake-Flask Method of solubility determination.

LogP Determination (HPLC Method)

The HPLC method, described in OECD Guideline 117, is a reliable and efficient alternative to
the shake-flask method for determining logP.[17][18]

System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase
is typically a mixture of methanol and water.

Calibration: A series of reference compounds with known logP values are injected to create a
calibration curve of log k (logarithm of the retention factor) versus logP.

Sample Analysis: A solution of 3-phenoxypropane-1,2-diol is injected into the system under
the same isocratic conditions. Its retention time is measured in duplicate.

Calculation: The retention factor (k) for the test compound is calculated from its retention
time and the column dead time.

Determination: The logP of 3-phenoxypropane-1,2-diol is determined by interpolating its log k
value onto the calibration curve.
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Implications for Pharmaceutical Development

The physicochemical properties of a molecule are not merely academic data points; they are
critical determinants of its potential as a therapeutic agent or its suitability as an intermediate.
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Caption: Relationship between key physicochemical properties and their influence on ADME.

e Absorption: The compound's low molecular weight, balanced hydrophilicity (logP ~0.7), and
neutral state at physiological pH are all favorable for good oral absorption via passive
diffusion.[8] Its slight aqueous solubility ensures it can dissolve in gastrointestinal fluids, a
prerequisite for absorption.

« Distribution: The hydrophilic nature suggests that the volume of distribution (Vd) would likely
be moderate, with less extensive partitioning into adipose tissues compared to highly
lipophilic compounds.[8]

o Metabolism: The ether linkage and aliphatic hydroxyl groups are potential sites for metabolic
transformation by cytochrome P450 enzymes (e.g., O-dealkylation) and phase Il conjugation
reactions (e.g., glucuronidation).
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o Formulation: The diol (glycerol) moiety can be leveraged in formulation. Glycerol and its
derivatives are widely used as solvents, humectants, and stabilizers in various dosage
forms, from oral liquids to topical creams.[19][20] This inherent structural feature may impart
favorable formulation characteristics.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-phenoxypropane-1,2-diol is not classified
under GHS for major hazards but requires standard laboratory precautions.[2][4][7]

o Personal Protective Equipment (PPE): Wear safety goggles, impervious gloves, and a lab
coat.[2][4]

e Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

[21[4]
» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

» First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously
with water for several minutes. If inhaled, move to fresh air.[2][4]

Conclusion

3-Phenoxypropane-1,2-diol possesses a well-defined set of physicochemical properties that
are largely dictated by its phenyl, ether, and vicinal diol functional groups. Its balanced
hydrophilicity, moderate melting point, and high boiling point are key characteristics that
influence its synthesis, purification, and application. For drug development professionals, these
properties suggest favorable ADME characteristics, such as good potential for oral absorption,
and provide a solid foundation for its use in formulation and as a critical intermediate in organic
synthesis. The application of standardized protocols for characterization is essential for
ensuring the quality and consistency required in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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